4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which leads to a tighter packaging of DNA and a decrease in gene expression. MS-275 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
Wirkmechanismus
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide inhibits HDACs, which leads to an increase in histone acetylation and a relaxation of chromatin structure. This results in an increase in gene expression of various genes involved in cell cycle regulation, apoptosis, and differentiation. 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to selectively target class I HDACs, which are overexpressed in cancer cells and play a critical role in cancer progression.
Biochemical and Physiological Effects:
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In inflammatory disorders, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide in lab experiments is its high potency and selectivity for class I HDACs. This allows for a more specific targeting of HDACs and reduces the potential for off-target effects. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy, which could potentially improve cancer treatment outcomes. One limitation of using 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide is its potential toxicity and side effects, which need to be carefully monitored in preclinical and clinical studies.
Zukünftige Richtungen
For 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide research include exploring its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Further studies are also needed to elucidate its mechanism of action and identify potential biomarkers for patient selection and monitoring. Combination therapies with other drugs and immunotherapies could also be explored to improve treatment outcomes. Overall, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has shown great potential as a therapeutic agent and warrants further investigation.
Synthesemethoden
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide can be synthesized using a multi-step process starting from 4-methylbenzenesulfonyl chloride and 4-morpholinylacetic acid. The intermediate product is then treated with propylamine to yield the final product. The synthesis process has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In inflammatory disorders, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
4-methyl-N-(1-morpholin-4-yl-1-oxobutan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-14(15(18)17-8-10-21-11-9-17)16-22(19,20)13-6-4-12(2)5-7-13/h4-7,14,16H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOZDIIBRJJJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)NS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-morpholin-4-yl-1-oxobutan-2-yl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.